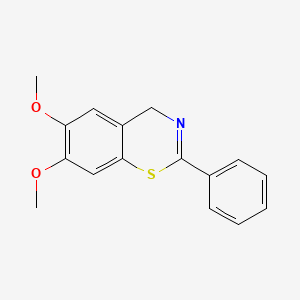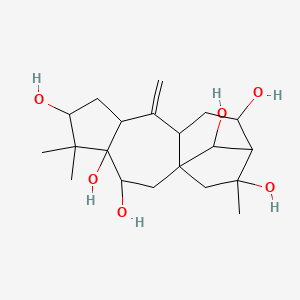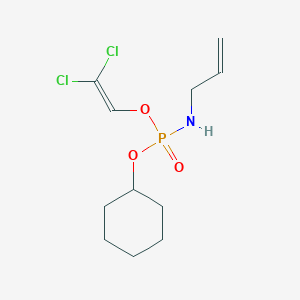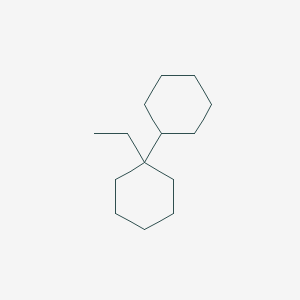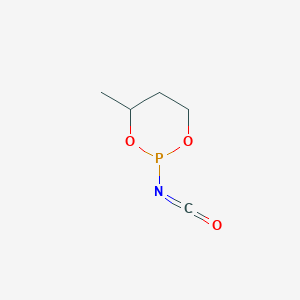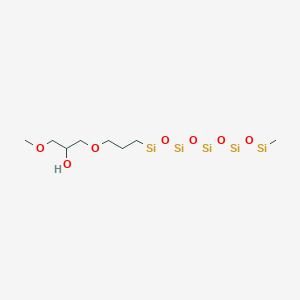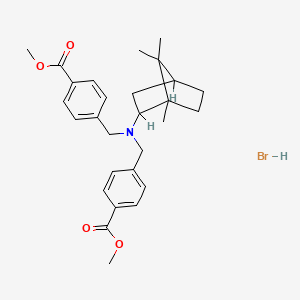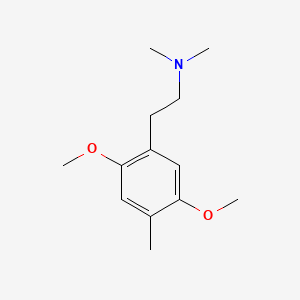
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is a synthetic compound belonging to the phenethylamine class. These compounds are known for their stimulant activities on the central nervous system due to their structural similarity to monoamines. Phenethylamines have been widely studied for their psychoactive properties and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- typically involves the alkylation of 2,5-dimethoxyphenethylamine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted phenethylamines, which can be further modified for specific applications .
Applications De Recherche Scientifique
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its psychoactive properties and potential as a treatment for neurological disorders.
Industry: Utilized in the production of designer drugs and other synthetic compounds
Mécanisme D'action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects. The molecular targets include various G-protein coupled receptors and ion channels, which modulate neuronal activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is similar to other substituted phenethylamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar receptor affinity.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Exhibits similar psychoactive properties but with different potency and duration of action
The uniqueness of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- lies in its specific substitution pattern, which influences its pharmacological profile and receptor interactions, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
24286-42-8 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H21NO2/c1-10-8-13(16-5)11(6-7-14(2)3)9-12(10)15-4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
VSOYVYVZVYSOAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)CCN(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


